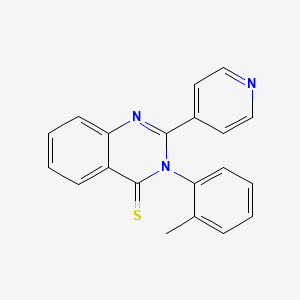

4(3H)-Quinazolinethione, 3-(2-methylphenyl)-2-(4-pyridinyl)-

Descripción

Electronic Effects

- 2-Methylphenyl : The methyl group at the ortho position donates electron density via inductive effects, increasing electron richness at position 3. This contrasts with 3-(5-methylpyridin-2-yl)quinazoline-2,4-dione , where methyl groups on pyridine enhance cyclocondensation yields by stabilizing transition states.

- 4-Pyridinyl : The nitrogen atom at the para position withdraws electron density, creating a meta-directing effect. This electron deficiency parallels 2,3-diphenylquinazolin-4-one , where phenyl groups enhance planarization and π-π stacking.

Steric Effects

- 2-Methylphenyl : The ortho-methyl group introduces steric hindrance, potentially distorting the quinazoline ring’s planarity. Similar effects are observed in N-methyl anthranilic ester derivatives , where alkylation reduces reaction yields due to steric clashes.

- 4-Pyridinyl : The pyridine ring’s flat geometry minimizes steric interference, favoring coplanar alignment with the quinazoline core. This aligns with 3-(pyridin-2-yl)quinazolin-2,4-diones , where pyridyl substituents facilitate crystallinity and intermolecular hydrogen bonding.

Propiedades

Número CAS |

61351-68-6 |

|---|---|

Fórmula molecular |

C20H15N3S |

Peso molecular |

329.4 g/mol |

Nombre IUPAC |

3-(2-methylphenyl)-2-pyridin-4-ylquinazoline-4-thione |

InChI |

InChI=1S/C20H15N3S/c1-14-6-2-5-9-18(14)23-19(15-10-12-21-13-11-15)22-17-8-4-3-7-16(17)20(23)24/h2-13H,1H3 |

Clave InChI |

XJEXSBITADQDBE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-3-(o-tolyl)quinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with o-tolyl isothiocyanate in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinazoline ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyridin-4-yl)-3-(o-tolyl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

Reduction: The compound can be reduced to modify the quinazoline ring or the thione group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or quinazoline rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or quinazoline rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that quinazoline derivatives exhibit promising anticancer properties. The presence of the pyridine and quinazolinethione moieties enhances the biological activity of these compounds. Studies have shown that compounds similar to 4(3H)-Quinazolinethione can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

Compounds containing quinazoline structures have demonstrated antimicrobial activities against a range of pathogens. The thione functional group contributes to this activity by interacting with microbial enzymes and disrupting metabolic processes. Investigations into 4(3H)-Quinazolinethione derivatives have revealed their effectiveness against resistant strains of bacteria and fungi, highlighting their potential as new antimicrobial agents .

Pharmacokinetics and Drug Development

Bioavailability Enhancement

The incorporation of the pyridine moiety in 4(3H)-Quinazolinethione is known to improve the pharmacokinetic properties of the compound, such as solubility and permeability across biological membranes. This enhancement is crucial for developing effective therapeutic agents, especially for oral administration .

Case Study: Synthesis and Characterization

A recent study focused on synthesizing various quinazoline derivatives, including those with the pyridine substituent. The synthesized compounds were characterized using techniques like NMR spectroscopy and X-ray diffraction, confirming their structural integrity and potential for further biological testing . This synthesis approach demonstrates a viable pathway for developing new drugs based on 4(3H)-Quinazolinethione.

Applications in Agriculture

Pesticidal Properties

Recent research has explored the use of quinazoline derivatives as potential pesticides. Their ability to disrupt biochemical pathways in pests makes them suitable candidates for developing environmentally friendly agricultural chemicals. The thione group may enhance the efficacy of these compounds against various agricultural pests .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-(Pyridin-4-yl)-3-(o-tolyl)quinazoline-4(3H)-thione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline core structure is known to bind to various biological targets, potentially inhibiting or activating specific pathways involved in disease processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Effects at Position 3

- 3-(4-Methoxyphenyl) : In , the para-methoxy group increases electron density and polarity, improving solubility but possibly reducing membrane permeability .

- 3-(Pyrazolylamino): As in , pyrazolyl groups enhance anticonvulsant activity through hydrogen bonding with neuronal targets .

Substituent Effects at Position 2

- 2-(4-Pyridinyl) : The pyridine ring in the target compound offers a basic nitrogen site for protonation, enhancing water solubility and interaction with biological targets (e.g., kinase enzymes).

- 2-((3-Methylbenzyl)thio) : ’s thioether linkage provides flexibility and sulfur-mediated hydrophobic interactions, which may stabilize protein binding .

- 2-(Triazolylmethoxy) : Triazole-substituted derivatives (–3) exhibit improved metabolic stability and click chemistry compatibility for bioconjugation .

Core Modifications: Thione vs. Ketone

- Thione Group (-S-): The sulfur atom in the target compound increases nucleophilicity and may enhance metal-chelation properties compared to quinazolinones. However, it also reduces oxidative stability.

- Ketone Group (-O-): Quinazolinones (e.g., and ) exhibit stronger hydrogen-bond acceptor capacity, favoring interactions with serine/threonine kinases .

Pharmacological Activities

- Anticonvulsant Activity: Derivatives with 2-methylphenyl and pyrazolylamino groups () showed significant seizure inhibition in rodent models, attributed to GABAergic modulation .

- Antitumor Potential: Pyridinyloxazole-2-ones () demonstrated efficacy against multi-drug-resistant tumors, suggesting the 4-pyridinyl group in the target compound may confer similar activity .

Data Tables

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Actividad Biológica

4(3H)-Quinazolinethione, 3-(2-methylphenyl)-2-(4-pyridinyl)- is a member of the quinazoline family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology, antimicrobial treatments, and anti-inflammatory therapies. The following sections detail its biological activity, chemical properties, and relevant research findings.

- Molecular Formula : C22H17N3O2

- Molecular Weight : 355.39 g/mol

- SMILES Notation : CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CC=NC=C4

Anticancer Activity

Recent studies highlight the anticancer potential of quinazoline derivatives, including 4(3H)-quinazolinethione. Research indicates that modifications in the structure significantly influence their efficacy against various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), PC3 (prostate cancer).

- Findings : The presence of specific substituents, such as methoxy groups, enhances anticancer activity. Compounds with these modifications displayed IC50 values indicating potent cytotoxic effects against the tested cell lines .

Antimicrobial Activity

Quinazoline derivatives have also shown promising results in combating bacterial infections:

- Target Pathogen : Methicillin-resistant Staphylococcus aureus (MRSA).

- Mechanism of Action : These compounds inhibit penicillin-binding proteins (PBPs), particularly PBP2a, which is crucial for bacterial cell wall synthesis. This inhibition leads to enhanced efficacy of β-lactam antibiotics against MRSA .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives are attributed to their ability to modulate inflammatory pathways:

- Research Findings : Compounds have demonstrated a reduction in pro-inflammatory cytokines and mediators in vitro, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of 4(3H)-quinazolinethione is critical for optimizing its biological activity:

| Substituent Position | Effect on Activity | Example Compound |

|---|---|---|

| 2-Methyl Group | Increased potency | Compound A |

| 4-Pyridinyl Group | Enhanced binding affinity | Compound B |

| Carbonyl Groups | Improved solubility | Compound C |

Study 1: Anticancer Efficacy

In a study evaluating a series of quinazoline derivatives, researchers synthesized multiple compounds and assessed their anticancer properties. Notably, one derivative exhibited an IC50 value of 12 µM against MDA-MB-231 cells, demonstrating significant cytotoxicity compared to controls .

Study 2: Synergistic Effects with Antibiotics

A study focused on the synergistic effects of quinazoline derivatives with existing antibiotics showed that one compound increased the efficacy of piperacillin-tazobactam against MRSA infections in vivo. This finding suggests a potential strategy for overcoming antibiotic resistance .

Q & A

Q. What are the optimized synthetic routes for 4(3H)-Quinazolinethione derivatives incorporating pyridine moieties?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions between 2-chloromethylquinazolin-4(3H)-one and substituted pyridine-thiones. Key steps include:

- Reacting 2-chloromethylquinazolin-4(3H)-one with 3-cyanopyridine-2(1H)-thiones in anhydrous ethanol under reflux (70–80°C, 6–8 hours).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields hybrid structures with quinazoline and pyridine cores. Monitor reaction progress using TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer: Combine 1H/13C NMR , FT-IR , and mass spectrometry for confirmation:

- 1H NMR : Look for characteristic peaks: pyridine protons (δ 8.2–8.5 ppm), quinazolinethione S-H (δ 3.8–4.1 ppm), and methylphenyl substituents (δ 2.3–2.6 ppm).

- FT-IR : Confirm the C=S stretch (1,150–1,250 cm⁻¹) and pyridine ring vibrations (1,600–1,580 cm⁻¹).

- HRMS : Verify molecular ion [M+H]+ with <2 ppm error .

Q. What reactivity patterns are observed in the quinazolinethione core under basic conditions?

Methodological Answer: The thione group (-C=S) undergoes nucleophilic substitution or oxidation:

- Alkylation : React with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form thioethers.

- Oxidation : Treat with H₂O₂/CH₃COOH to yield sulfoxide/sulfone derivatives. Monitor by LC-MS to track intermediate formation .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological potential of this compound?

Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Selection : Prioritize kinases (e.g., EGFR) or anti-inflammatory targets (COX-2) based on structural analogs .

- Docking Parameters : Set grid boxes around active sites (e.g., EGFR ATP-binding pocket) and validate with known inhibitors (e.g., erlotinib).

- Binding Affinity : Compare ΔG values; a score ≤ -8.0 kcal/mol suggests strong interaction .

Q. What strategies resolve contradictions in antioxidant vs. cytotoxic activity data?

Methodological Answer: Address discrepancies via dose-response assays and mechanistic studies :

- Antioxidant Assays : Use DPPH/ABTS radical scavenging (IC₅₀) and compare to ascorbic acid.

- Cytotoxicity Screening : Test on HEK-293 (normal) vs. MCF-7 (cancer) cells (MTT assay).

- ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress. Contradictions may arise from pro-oxidant effects at high doses .

Q. How does crystallographic analysis clarify tautomeric ambiguity in the quinazolinethione ring?

Methodological Answer: Perform single-crystal X-ray diffraction :

- Grow crystals via slow evaporation (CHCl₃/MeOH, 4:1).

- Resolve tautomerism (thione vs. thiol forms) by analyzing bond lengths: C=S (1.67–1.69 Å) vs. C-SH (1.82–1.85 Å).

- Use SHELX for structure refinement; validate with CCDC deposition .

Data Contradiction Analysis

Q. Why do SAR studies report conflicting bioactivity for pyridine-substituted analogs?

Methodological Answer: Variations arise from substituent positioning and assay conditions :

- Steric Effects : 4-Pyridinyl enhances kinase inhibition vs. 3-pyridinyl (e.g., IC₅₀ = 0.8 μM vs. >10 μM in EGFR).

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce noise.

- Meta-Analysis : Use tools like RevMan to pool data from ≥5 studies, adjusting for heterogeneity .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| X-ray Crystallography | Tautomer resolution | C-S bond length, R-factor ≤ 0.05 |

| Docking (AutoDock Vina) | Target affinity prediction | Grid size: 60×60×60 Å, exhaustiveness = 100 |

| LC-MS/MS | Metabolite identification | Collision energy: 20–35 eV, RT tolerance ±0.2 min |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.